molecular formula C25H29N5O B11153874 3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide

3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide

Cat. No.: B11153874
M. Wt: 415.5 g/mol
InChI Key: RODQUPGATXMOAN-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide is a complex organic compound that features an indole ring, a triazolopyridine moiety, and a cyclohexylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole ring, followed by the introduction of the triazolopyridine moiety and the cyclohexylmethyl group. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring.

    Attachment of the Cyclohexylmethyl Group: This can be done through nucleophilic substitution reactions where the cyclohexylmethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds also feature an indole ring and have been studied for their biological activities.

    1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound contains a triazolopyridine moiety and is known for its enzyme inhibitory activities.

Uniqueness

3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

3-indol-1-yl-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C25H29N5O/c31-24(12-17-29-16-11-20-8-2-3-9-21(20)29)26-19-25(13-5-1-6-14-25)18-23-28-27-22-10-4-7-15-30(22)23/h2-4,7-11,15-16H,1,5-6,12-14,17-19H2,(H,26,31)

InChI Key

RODQUPGATXMOAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CCN4C=CC5=CC=CC=C54

Origin of Product

United States

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